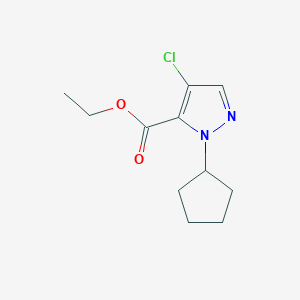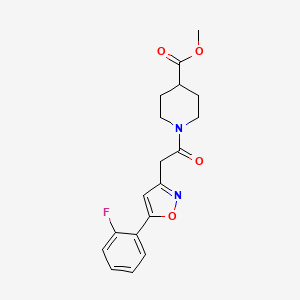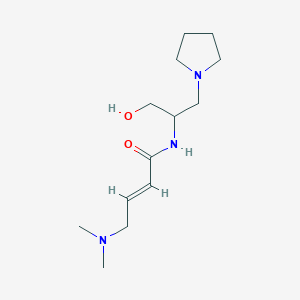
ethyl 4-chloro-1-cyclopentyl-1H-pyrazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-chloro-1-cyclopentyl-1H-pyrazole-5-carboxylate, also known as CPP or CPP-115, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPP is a potent inhibitor of the enzyme gamma-aminobutyric acid aminotransferase (GABA-AT), which is responsible for the breakdown of the inhibitory neurotransmitter GABA in the brain.
Mecanismo De Acción
Ethyl 4-chloro-1-cyclopentyl-1H-pyrazole-5-carboxylate acts as a potent and selective inhibitor of GABA-AT, which is responsible for the breakdown of GABA in the brain. By inhibiting GABA-AT, ethyl 4-chloro-1-cyclopentyl-1H-pyrazole-5-carboxylate increases GABA levels in the brain, leading to increased inhibitory neurotransmission and resulting in anxiolytic, anticonvulsant, and analgesic effects.
Biochemical and Physiological Effects
ethyl 4-chloro-1-cyclopentyl-1H-pyrazole-5-carboxylate has been shown to increase GABA levels in the brain, leading to increased inhibitory neurotransmission. This can result in anxiolytic, anticonvulsant, and analgesic effects. ethyl 4-chloro-1-cyclopentyl-1H-pyrazole-5-carboxylate has also been shown to reduce cocaine-induced hyperactivity and self-administration in animal models, suggesting its potential use in the treatment of cocaine addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using ethyl 4-chloro-1-cyclopentyl-1H-pyrazole-5-carboxylate in lab experiments is its potency and selectivity as a GABA-AT inhibitor. This allows for precise modulation of GABA levels in the brain, which can be useful in studying the effects of GABA on various physiological and behavioral processes. However, one limitation of using ethyl 4-chloro-1-cyclopentyl-1H-pyrazole-5-carboxylate is its relatively short half-life, which can make it difficult to maintain stable GABA levels over an extended period of time.
Direcciones Futuras
There are several future directions for research on ethyl 4-chloro-1-cyclopentyl-1H-pyrazole-5-carboxylate. One potential application is in the treatment of cocaine addiction, as ethyl 4-chloro-1-cyclopentyl-1H-pyrazole-5-carboxylate has been shown to reduce cocaine-induced hyperactivity and self-administration in animal models. Additionally, ethyl 4-chloro-1-cyclopentyl-1H-pyrazole-5-carboxylate may have potential therapeutic applications in other neurological and psychiatric disorders, such as anxiety disorders, epilepsy, and chronic pain. Further research is needed to fully understand the potential therapeutic benefits and limitations of ethyl 4-chloro-1-cyclopentyl-1H-pyrazole-5-carboxylate, as well as its mechanism of action and effects on the brain.
Métodos De Síntesis
Ethyl 4-chloro-1-cyclopentyl-1H-pyrazole-5-carboxylate can be synthesized using a multistep process, starting from commercially available starting materials. The first step involves the reaction of 1-cyclopentyl-3-(4-chlorophenyl)urea with ethyl glyoxylate to form ethyl 4-chloro-1-cyclopentyl-3-oxo-1,3-dihydro-2H-pyrazole-5-carboxylate. This intermediate is then treated with sodium borohydride to reduce the keto group to a hydroxyl group, followed by acetylation with acetic anhydride to obtain ethyl 4-chloro-1-cyclopentyl-1H-pyrazole-5-carboxylate.
Aplicaciones Científicas De Investigación
Ethyl 4-chloro-1-cyclopentyl-1H-pyrazole-5-carboxylate has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to increase GABA levels in the brain, which can lead to anxiolytic, anticonvulsant, and analgesic effects. ethyl 4-chloro-1-cyclopentyl-1H-pyrazole-5-carboxylate has also been investigated for its potential use in the treatment of cocaine addiction, as it has been shown to reduce cocaine-induced hyperactivity and self-administration in animal models.
Propiedades
IUPAC Name |
ethyl 4-chloro-2-cyclopentylpyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O2/c1-2-16-11(15)10-9(12)7-13-14(10)8-5-3-4-6-8/h7-8H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMHXDRQJCOHUDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=NN1C2CCCC2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-chloro-1-cyclopentyl-1H-pyrazole-5-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-methoxyphenyl)methyl]-3-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2854703.png)

![Diethyl 5-[(cyanoacetyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2854706.png)


![N-[4-Bromo-2-(prop-2-ynylamino)phenyl]acetamide](/img/structure/B2854711.png)
![2-((3-benzyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)-N-(4-chloro-2-fluorophenyl)acetamide](/img/structure/B2854713.png)
![N-[3-(acetylamino)-2,4-dimethylbenzyl]-2-chloroacetamide](/img/structure/B2854714.png)
![N-[(5-Bromopyrazin-2-yl)methyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B2854716.png)
![1-[(1-Cyanocyclohexyl)(methyl)carbamoyl]ethyl 3-[methyl(4-methylphenyl)sulfamoyl]benzoate](/img/structure/B2854717.png)
![8-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B2854718.png)


